2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
CAS No.: 1705255-88-4
Cat. No.: VC7499244
Molecular Formula: C14H12ClF4N3O3S
Molecular Weight: 413.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1705255-88-4 |
|---|---|
| Molecular Formula | C14H12ClF4N3O3S |
| Molecular Weight | 413.77 |
| IUPAC Name | 2-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C14H12ClF4N3O3S/c15-10-7-9(1-2-11(10)16)26(23,24)22-5-3-8(4-6-22)12-20-21-13(25-12)14(17,18)19/h1-2,7-8H,3-6H2 |
| Standard InChI Key | JELKPAOMSDPJAL-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula, C₁₄H₁₂ClF₄N₃O₃S, reflects a hybrid architecture combining aromatic, heterocyclic, and fluorinated components. Key structural attributes include:
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Piperidine Core: A six-membered saturated nitrogen ring, sulfonated at the 1-position by a 3-chloro-4-fluorophenyl group.
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1,3,4-Oxadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, substituted at the 5-position with a trifluoromethyl (-CF₃) group .
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Sulfonyl Bridge: The sulfur-based linker between the piperidine and chloro-fluorophenyl groups, contributing to electronic stabilization and potential enzyme-binding interactions .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 413.77 g/mol |
| IUPAC Name | 2-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
| SMILES | C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
| InChI Key | JELKPAOMSDPJAL-UHFFFAOYSA-N |
The electron-withdrawing trifluoromethyl and sulfonyl groups enhance metabolic stability and influence binding affinity to biological targets .
Synthesis and Chemical Stability
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
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Sulfonation of Piperidine: Reaction of piperidin-4-amine with 3-chloro-4-fluorobenzenesulfonyl chloride forms the sulfonated intermediate.
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Oxadiazole Formation: Cyclization of a hydrazide derivative with trifluoroacetic anhydride yields the 1,3,4-oxadiazole ring .
Critical to the synthesis is the use of chloramine-T as a cyclizing agent, which promotes the formation of the oxadiazole core while maintaining regioselectivity .
Stability Profile
The 1,3,4-oxadiazole ring demonstrates exceptional thermal stability, with no degradation observed in DMSO solutions over nine days at room temperature . This stability is attributed to the electron-deficient nature of the oxadiazole, which resists nucleophilic attack under physiological conditions .
Pharmacological Activities
Antimicrobial Activity
1,3,4-Oxadiazole derivatives exhibit broad-spectrum antibacterial effects, with minimum inhibitory concentrations (MICs) ranging from 8–64 µg/mL against Staphylococcus aureus and Escherichia coli. The trifluoromethyl group enhances membrane permeability, while the sulfonyl-piperidine moiety may disrupt bacterial efflux pumps .
Table 2: Comparative HDAC Inhibition Data
| Compound | HDAC4 KD (µM) | Selectivity (vs. Class I/IIb) |
|---|---|---|
| TFMO Derivative 12 | 0.044 | >100-fold |
| SAHA (Vorinostat) | 0.15 | 1-fold |
Research Findings and Mechanistic Insights
Enzyme Binding Dynamics
Surface plasmon resonance (SPR) studies indicate that the oxadiazole moiety acts as a zinc-binding group, anchoring the compound to HDAC catalytic pockets. Modifications to the TFMO ring (e.g., replacing CF₃ with CHF₂) reduce potency by 300-fold, underscoring the importance of electronic effects .
Pharmacokinetic Considerations
Future Directions
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In Vivo Efficacy Studies: Current data are restricted to cellular models. Rodent studies are needed to evaluate tumor suppression and antimicrobial efficacy in physiological environments .
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Target Identification: Proteomic profiling could identify novel HDAC isoforms or kinase targets affected by the compound .
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Structural Optimization: Introducing polar substituents to the piperidine ring may improve solubility and metabolic stability .
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